molecular formula C19H20ClN5O2S B11197931 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide

Cat. No.: B11197931
M. Wt: 417.9 g/mol
InChI Key: LQWHREHSUFQBIG-UHFFFAOYSA-N
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Description

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide is a complex organic compound with a unique structure that includes a triazolo-pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the triazolo-pyrazine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolo-pyrazine core with 4-chlorobenzyl mercaptan under basic conditions.

    Acylation: The final step involves the acylation of the triazolo-pyrazine core with N-cyclopentylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the triazolo-pyrazine core can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-cyclopentylacetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyclopentylacetamide moiety distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C19H20ClN5O2S/c20-14-7-5-13(6-8-14)12-28-18-17-23-25(19(27)24(17)10-9-21-18)11-16(26)22-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,22,26)

InChI Key

LQWHREHSUFQBIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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